N-phenethyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
Description
Properties
IUPAC Name |
N-(2-phenylethyl)-1-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4S/c26-21(23-12-10-17-6-2-1-3-7-17)25-15-14-24-13-5-9-19(24)20(25)18-8-4-11-22-16-18/h1-9,11,13,16,20H,10,12,14-15H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFSSTYNSAPZQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CN=CC=C3)C(=S)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-phenethyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- Molecular Formula : C₁₈H₁₈N₄OS
- Molecular Weight : 342.43 g/mol
1. Anticancer Activity
Recent studies have demonstrated that compounds containing the pyrazine structure exhibit significant anticancer properties. For instance, derivatives of pyrazine have shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| N-phenethyl derivative | HCT116 | 3.19 - 8.90 | Apoptosis induction |
| Pyrazine derivative 15 | SH-SY5Y | 3.68 | Free radical scavenging |
These findings suggest that this compound may possess similar anticancer properties, warranting further investigation.
2. Anti-inflammatory Properties
Compounds with the pyrrole and pyrazine moieties have been noted for their anti-inflammatory effects. A study reported that certain derivatives inhibited nitric oxide production in RAW264.7 macrophages, indicating potential use in inflammatory conditions.
| Compound | Inhibition (%) at 20 µM |
|---|---|
| Compound with pyrazine structure | 56.32% |
This suggests that this compound might also exhibit anti-inflammatory activity, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
3. Antibacterial and Antiparasitic Activities
The compound's structure suggests potential antibacterial and antiparasitic activities. Research has shown that many pyrazine derivatives demonstrate significant inhibition against various bacterial strains and parasites.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : Similar compounds have shown affinity for various receptors such as opioid receptors and kinases.
| Receptor Type | Binding Affinity (Ki, nM) |
|---|---|
| Opioid Receptor | Varies by derivative |
- Oxidative Stress Modulation : The ability to scavenge free radicals contributes to both anticancer and anti-inflammatory effects.
Case Studies
Several studies have focused on the biological activities of related compounds:
- Study on Pyrazine Derivatives : A review highlighted the broad spectrum of biological activities exhibited by pyrazine derivatives, including anticancer and anti-inflammatory effects. The review emphasized the need for further research into specific compounds like N-phenethyl derivatives to elucidate their full therapeutic potential .
- Comparative Analysis : A comparative study analyzed various derivatives' effects on cancer cell lines, showing promising results for those with similar structures to N-phenethyl derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of dihydropyrrolo[1,2-a]pyrazine derivatives. Below is a detailed comparison with analogs reported in the literature, focusing on structural variations, physicochemical properties, and synthetic pathways.
Structural Analogues with Modified Aryl Substituents
a) N-(2,6-Diethylphenyl)-1-(4-pyridinyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide ()
- Molecular Formula : C₂₃H₂₆N₄S
- Molecular Weight : 390.549 g/mol
- Key Differences :
- Replaces the pyridin-3-yl group with a pyridin-4-yl moiety.
- Substitutes the phenethyl chain with a 2,6-diethylphenyl group.
- Pyridin-4-yl may engage in distinct π-π stacking interactions compared to pyridin-3-yl .
b) 1-(4-Ethoxyphenyl)-N-(3-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide ()
- Key Features :
- Incorporates a 4-ethoxyphenyl group at position 1 and a 3-fluorophenyl substituent on the carbothioamide.
Derivatives with Fused Heterocyclic Systems
a) 5-Substituted Triazole-Thiol Derivatives ()
- Example : 5-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol
- Structural Divergence :
- Features a fused thiazolo-pyrimidine system instead of a pyrazine core.
- Includes a triazole-thiol group, which enhances hydrogen-bonding capacity.
- Relevance :
b) Dihydropyrrolo[1,2-a]quinazolinones ()
- Example: (E)-3-(Morpholinomethylene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one
- Key Differences: Replaces the pyrazine ring with a quinazolinone, introducing a ketone group.
- Functional Impact: The quinazolinone core is associated with DNA intercalation and topoisomerase inhibition, suggesting divergent biological activities compared to pyrazine-based analogs .
Table 1: Comparative Analysis of Selected Derivatives
*Estimated based on structural similarity to reported analogs.
Q & A
Basic: What are the standard synthetic routes and critical reaction conditions for synthesizing this compound?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the pyrrolo[1,2-a]pyrazine core via intramolecular cyclization. Key steps include:
- Cyclization: Palladium-catalyzed reactions for core formation (e.g., using N-alkyl-N-allyl precursors) .
- Functionalization: Introduction of substituents (e.g., phenethyl, pyridinyl) via alkylation or condensation under basic conditions (e.g., K₂CO₃, NaH) .
- Thiocarbamide incorporation: Reaction with thiourea derivatives or thiolation agents .
Critical Conditions:
| Parameter | Optimal Range | References |
|---|---|---|
| Temperature | 60–120°C (cyclization steps) | |
| Solvents | DMF, ethanol, acetonitrile | |
| Catalysts | Pd catalysts for cyclization | |
| Reaction Time | 6–24 hours (step-dependent) |
Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?
Methodological Answer:
- NMR Spectroscopy: Focus on ¹H and ¹³C NMR to confirm the dihydropyrrolo-pyrazine core and substituents. Key peaks include:
- Pyridine protons: δ 8.5–9.0 ppm (aromatic region) .
- Dihydropyrrolo protons: δ 3.0–4.5 ppm (methylene groups) .
- Mass Spectrometry (MS): Confirm molecular weight (e.g., ~348.46 g/mol) and fragmentation patterns .
- HPLC: Assess purity (>95% recommended for pharmacological studies) .
Basic: How is the biological activity of this compound typically assessed in preliminary studies?
Methodological Answer:
- In vitro assays:
- Enzyme inhibition: Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based assays .
- Cellular viability: MTT assays to evaluate cytotoxicity in cancer or normal cell lines .
- Receptor binding: Radioligand displacement assays to assess affinity for GPCRs or other targets .
Advanced: What strategies optimize synthesis yield and purity for scale-up research?
Methodological Answer:
- Solvent optimization: Use polar aprotic solvents (e.g., DMF) for better solubility of intermediates .
- Catalyst screening: Test Pd(II) vs. Pd(0) catalysts to improve cyclization efficiency .
- Purification: Gradient column chromatography (silica gel, eluent: hexane/EtOAc) to isolate high-purity product .
- Yield enhancement: Stepwise temperature control (e.g., 80°C for cyclization, room temperature for alkylation) .
Advanced: How are structure-activity relationship (SAR) studies designed for derivatives of this compound?
Methodological Answer:
- Core modifications: Synthesize analogs with variations in the pyridine or phenethyl groups to assess impact on bioactivity .
- Functional group swaps: Replace carbothioamide with carboxamide or urea to evaluate solubility and target binding .
- Data-driven design: Use IC₅₀ values from enzyme assays to prioritize derivatives for in vivo testing .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking: Software like AutoDock Vina models binding poses with enzymes (e.g., ATP-binding pockets) .
- MD simulations: Assess stability of ligand-target complexes over 100-ns trajectories to identify key residues .
- QSAR modeling: Correlate electronic descriptors (e.g., logP, polar surface area) with activity data .
Advanced: How do researchers resolve contradictions in NMR data between synthetic batches?
Methodological Answer:
- Deuterated solvent consistency: Ensure uniform use of CDCl₃ or DMSO-d₆ to avoid solvent-induced peak shifts .
- Impurity profiling: Compare HPLC traces to identify byproducts (e.g., unreacted starting materials) .
- Variable temperature NMR: Detect dynamic effects (e.g., rotamers) causing splitting .
Advanced: What methodologies elucidate the compound’s stability under physiological conditions?
Methodological Answer:
- pH stability tests: Incubate in buffers (pH 2–9) and monitor degradation via LC-MS over 24 hours .
- Plasma stability: Assess half-life in human plasma using ultrafiltration and HPLC quantification .
- Light/heat stress testing: Expose to 40°C/75% RH or UV light to identify degradation pathways .
Advanced: How is the compound’s solubility improved for in vivo studies without altering core pharmacophores?
Methodological Answer:
- Prodrug design: Introduce phosphate or acetyl groups at non-critical positions .
- Co-solvent systems: Use PEG-400 or cyclodextrins in formulation .
- Salt formation: React with HCl or sodium tosylate to enhance aqueous solubility .
Advanced: What experimental designs address discrepancies in reported enzyme inhibition data?
Methodological Answer:
- Assay standardization: Use identical enzyme sources (e.g., recombinant human kinases) and substrate concentrations .
- Control benchmarking: Compare against known inhibitors (e.g., staurosporine for kinases) .
- Triplicate replicates: Perform assays in triplicate with statistical validation (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
